molecular formula C13H17NO B101181 3-Butyl-3-phenyl-2-azetidinone CAS No. 17719-30-1

3-Butyl-3-phenyl-2-azetidinone

Cat. No.: B101181
CAS No.: 17719-30-1
M. Wt: 203.28 g/mol
InChI Key: KYWUFESZSCDFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-3-phenyl-2-azetidinone, also known as BPAO, is a chiral β-lactam compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAO exhibits a unique structure and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-Butyl-3-phenyl-2-azetidinone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes, such as the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the frequency and severity of seizures, and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are numerous future directions for the study of 3-Butyl-3-phenyl-2-azetidinone. One potential direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer and viral infections. Another direction is the synthesis of novel chiral compounds using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.

Synthesis Methods

3-Butyl-3-phenyl-2-azetidinone can be synthesized through various methods, including the Staudinger reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Staudinger reaction involves the reaction of an imine with a phosphine to yield a β-lactam. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-lactam. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone to yield a β-lactam. However, the most commonly used method for synthesizing this compound is the Staudinger reaction.

Scientific Research Applications

3-Butyl-3-phenyl-2-azetidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antitumor, and antiviral activities. This compound has also been studied for its potential use as a chiral building block in organic synthesis.

Properties

17719-30-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-butyl-3-phenylazetidin-2-one

InChI

InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15)

InChI Key

KYWUFESZSCDFSH-UHFFFAOYSA-N

SMILES

CCCCC1(CNC1=O)C2=CC=CC=C2

Canonical SMILES

CCCCC1(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.